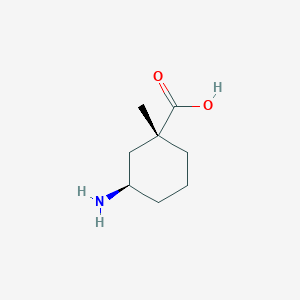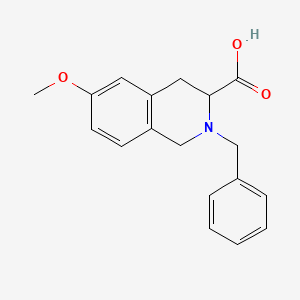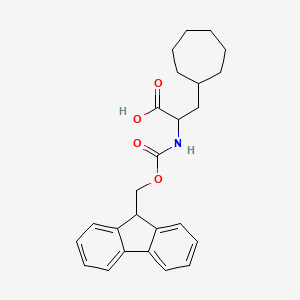![molecular formula C18H20N4OS B12277773 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B12277773.png)
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the phenyl group: The pyrazole intermediate is then reacted with a phenyl halide under basic conditions to form the desired phenyl-substituted pyrazole.
Formation of the thiophene moiety: The thiophene ring is synthesized separately, often through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling of intermediates: The final step involves the coupling of the pyrazole-phenyl intermediate with the thiophene moiety using a urea-forming reaction, typically under mild conditions with a coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
作用機序
The mechanism of action of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
- 1-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
- 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(furan-2-yl)methyl]urea
Uniqueness
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of the pyrazole, phenyl, and thiophene moieties allows for versatile interactions and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C18H20N4OS |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
1-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-(thiophen-2-ylmethyl)urea |
InChI |
InChI=1S/C18H20N4OS/c1-22-13-16(11-21-22)15-6-4-14(5-7-15)8-9-19-18(23)20-12-17-3-2-10-24-17/h2-7,10-11,13H,8-9,12H2,1H3,(H2,19,20,23) |
InChIキー |
NKQZALXOXYMAHE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)
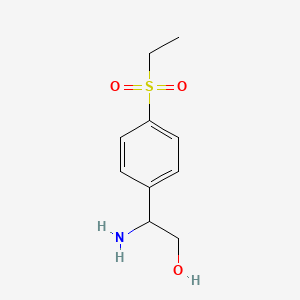

![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)
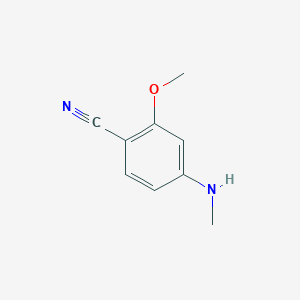

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
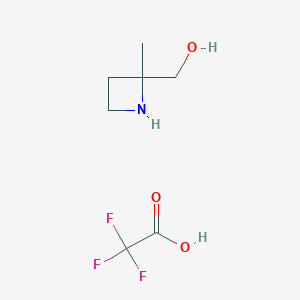
![Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12277755.png)
